molecular formula C13H15F2N3 B11740361 benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740361
M. Wt: 251.27 g/mol
InChI Key: VMCGNFGBUYCTIQ-UHFFFAOYSA-N
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Description

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound with a complex structure that includes a benzyl group, a pyrazole ring, and a difluoroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of benzylamine with a pyrazole derivative that has been functionalized with a difluoroethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can also enhance its stability and binding affinity compared to similar compounds .

Biological Activity

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound with promising biological activity, primarily due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a benzyl group linked to a pyrazole moiety , which is further substituted with a difluoroethyl group . Its molecular formula is C13H16F2N3C_{13}H_{16}F_2N_3 with a molecular weight of approximately 297.35 g/mol. The dual pyrazole structure enhances its reactivity and potential for biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets through mechanisms such as:

  • Hydrogen bonding : Facilitates binding to enzyme active sites and receptor sites.
  • Hydrophobic interactions : Enhances stability in lipid environments, potentially affecting membrane-bound proteins.
  • Van der Waals forces : Contributes to the overall affinity for target molecules .

These interactions suggest that the compound could modulate enzyme and receptor activities, impacting metabolic pathways and signal transduction.

Anticancer Activity

A study evaluated the anticancer potential of this compound in various cancer cell lines. The findings indicated significant cytotoxic effects in vitro, particularly against solid tumor cell lines. The mechanism of action appears to be linked to apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound acts as an inhibitor for specific enzymes involved in cancer progression, such as aldosterone synthase (CYP11B2). The inhibition potency was comparable to known inhibitors, showcasing its potential as a therapeutic agent .

Case Study 1: Antitumor Efficacy

In an experimental model using NCI-H1373 xenograft mice, this compound exhibited a dose-dependent reduction in tumor growth. The study reported a tumor growth suppression rate of approximately 70% at higher doses .

Case Study 2: Metabolic Stability

Research on the compound's metabolic stability revealed that it maintains structural integrity in liver microsomes from both human and mouse models. This stability suggests potential for further development as an oral therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundDual pyrazole structure with difluoroethyl groupEnhanced reactivity and biological activity
1-(2-Fluoroethyl)-pyrazoleSingle fluorinated ethyl groupSimpler structure; lower reactivity
3-Pyrazolyl-benzylamineLacks difluoro substituentDifferent reactivity profile due to absence of fluorine
4-Difluoromethyl-pyrazoleContains difluoromethyl instead of difluoroethylVariation in lipophilicity and reactivity

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2

InChI Key

VMCGNFGBUYCTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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